molecular formula C9H8N2OS B13933256 N-[1-(Thieno[2,3-b]pyridin-5-yl)ethylidene]hydroxylamine CAS No. 21344-44-5

N-[1-(Thieno[2,3-b]pyridin-5-yl)ethylidene]hydroxylamine

Cat. No.: B13933256
CAS No.: 21344-44-5
M. Wt: 192.24 g/mol
InChI Key: AXFOQLNYKPITQM-UHFFFAOYSA-N
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Description

N-[1-(Thieno[2,3-b]pyridin-5-yl)ethylidene]hydroxylamine is a chemical compound that belongs to the class of thienopyridine derivatives. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Thieno[2,3-b]pyridin-5-yl)ethylidene]hydroxylamine typically involves the reaction of thieno[2,3-b]pyridine derivatives with hydroxylamine under specific conditions. One common method involves the use of 2-thioxopyridine-3-carbonitrile as a starting material, which undergoes a series of reactions to form the desired compound . The reaction conditions often include the use of bases and solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-[1-(Thieno[2,3-b]pyridin-5-yl)ethylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted thienopyridine derivatives.

Scientific Research Applications

N-[1-(Thieno[2,3-b]pyridin-5-yl)ethylidene]hydroxylamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(Thieno[2,3-b]pyridin-5-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of Pim-1 kinase, which is involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[1-(Thieno[2,3-b]pyridin-5-yl)ethylidene]hydroxylamine include other thienopyridine derivatives such as:

Uniqueness

What sets this compound apart is its specific structure and the presence of the hydroxylamine group, which may confer unique biological activities and chemical reactivity

Properties

CAS No.

21344-44-5

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

N-(1-thieno[2,3-b]pyridin-5-ylethylidene)hydroxylamine

InChI

InChI=1S/C9H8N2OS/c1-6(11-12)8-4-7-2-3-13-9(7)10-5-8/h2-5,12H,1H3

InChI Key

AXFOQLNYKPITQM-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)C1=CN=C2C(=C1)C=CS2

Origin of Product

United States

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